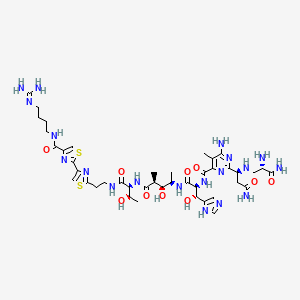
Deglycobleomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deglycobleomycin, also known as this compound, is a useful research compound. Its molecular formula is C42H63N19O10S2 and its molecular weight is 1058.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
1. Reduced Toxicity in Animal Models
Research has indicated that deglycobleomycin exhibits significant antitumor activity without the pronounced lung toxicity seen with standard bleomycin. In a study involving mouse models of leukemia, melanoma, and Hodgkin’s lymphoma, administration of this compound at effective doses did not result in lung damage or oxidative stress, which are common adverse effects associated with bleomycin treatment . This finding suggests that this compound could serve as a safer alternative in clinical settings.
2. Mechanism of Action
The mechanism by which this compound exerts its antitumor effects involves DNA cleavage. Studies have demonstrated that while this compound retains the ability to cleave DNA, it does so with altered sequence selectivity compared to bleomycin. For instance, it shows less pronounced cleavage at GpA sites but maintains effective cleavage at other sites . This selective action may enhance its therapeutic efficacy while reducing off-target effects.
Case Study 1: Efficacy Against Specific Tumors
In a comparative study, this compound was evaluated alongside traditional bleomycin for its effectiveness against various cancer cell lines. The results indicated that while both compounds exhibited cytotoxic effects, this compound's reduced side effects made it preferable for further clinical exploration .
Case Study 2: DNA Cleavage Studies
A biochemical evaluation involving a library of this compound derivatives highlighted the structural elements critical for DNA and RNA cleavage. These studies revealed that modifications to the thiazole moiety influenced both the potency and selectivity of DNA interactions . Such insights are crucial for developing new analogs with improved therapeutic profiles.
Comparative Data Table
| Property | Bleomycin | This compound |
|---|---|---|
| Chemical Structure | Contains sugar moiety | Deglycosylated |
| Pulmonary Toxicity | High (20% incidence) | Low (no observed toxicity in mice) |
| DNA Cleavage Efficiency | High at specific sites | Altered efficiency; less at GpA |
| Clinical Applications | Used in various cancers | Potential safer alternative |
Propriétés
Numéro CAS |
78314-57-5 |
|---|---|
Formule moléculaire |
C42H63N19O10S2 |
Poids moléculaire |
1058.2 g/mol |
Nom IUPAC |
2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[4-(diaminomethylideneamino)butyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C42H63N19O10S2/c1-17-28(58-35(61-33(17)45)22(11-26(44)63)53-12-21(43)34(46)66)39(70)60-30(32(65)23-13-49-16-54-23)40(71)55-19(3)31(64)18(2)36(67)59-29(20(4)62)38(69)51-10-7-27-56-25(15-72-27)41-57-24(14-73-41)37(68)50-8-5-6-9-52-42(47)48/h13-16,18-22,29-32,53,62,64-65H,5-12,43H2,1-4H3,(H2,44,63)(H2,46,66)(H,49,54)(H,50,68)(H,51,69)(H,55,71)(H,59,67)(H,60,70)(H2,45,58,61)(H4,47,48,52)/t18-,19+,20+,21-,22-,29-,30-,31-,32-/m0/s1 |
Clé InChI |
VVWRHPJZHGLPMJ-OBHZIMKNSA-N |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O |
SMILES isomérique |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O |
SMILES canonique |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O |
Key on ui other cas no. |
78314-57-5 |
Synonymes |
deglyco-bleomycin deglyco-bleomycin B2 deglycobleomycin deglycobleomycin A2 deglycosylated BLM deglycosylated-bleomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















